(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromoaniline with 3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(4-FLUOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(4-METHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H13BrN2O2S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
BFJZSFUXLDCVQC-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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